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Cat. No.: B11930853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-Veludacigib (also known as BAY 2965501) is a novel, potent, and highly selective oral

inhibitor of diacylglycerol kinase zeta (DGKζ), a key negative regulator of T-cell activation.[1][2]

[3] Its mechanism of action as an intracellular immune checkpoint inhibitor presents a

promising new approach in cancer immunotherapy.[2][4] This guide provides a comparative

overview of (S)-Veludacigib with other kinase inhibitors targeting similar or related pathways,

based on available preclinical data. It is important to note that direct head-to-head studies are

limited, and the presented data is compiled from individual studies.

Mechanism of Action: DGKζ and PKCζ Inhibition
(S)-Veludacigib targets DGKζ, a lipid kinase that converts diacylglycerol (DAG) to phosphatidic

acid (PA). By inhibiting DGKζ, (S)-Veludacigib increases the intracellular concentration of

DAG, a critical second messenger in T-cell receptor (TCR) signaling. This enhancement of

DAG signaling leads to increased T-cell activation, proliferation, and cytokine release, thereby

augmenting the anti-tumor immune response.[1][2]

Another important kinase family in cellular signaling is Protein Kinase C (PKC). The zeta

isoform (PKCζ), an atypical PKC, is also involved in cell proliferation and survival pathways.

While mechanistically distinct from DGKζ, inhibitors of PKCζ are also being explored for their

therapeutic potential in oncology.
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Comparative Preclinical Data
The following tables summarize the available preclinical data for (S)-Veludacigib and other

selected DGK and PKCζ inhibitors.

Table 1: In Vitro Kinase Inhibition
Compound Target(s) IC50 (Human) Assay Method Reference

(S)-Veludacigib

(BAY 2965501)
DGKζ 27 nM Not Specified [1]

BMS-502 DGKα / DGKζ 4.6 nM / 2.1 nM Not Specified [5][6]

Roche

Compound (Ex

88)

DGKα / DGKζ 11.1 nM / 4.1 nM ADP-Glo [7]

ζ-Stat PKCζ 5 µM Not Specified [8]

Disclaimer: The data presented in this table are from separate studies and not from direct

head-to-head comparisons. Assay conditions may vary between studies.

Table 2: In Vitro Cellular Activity
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Compound
Cell-Based
Assay

EC50 / Effect Cell Type Reference

(S)-Veludacigib

(BAY 2965501)

T-cell mediated

tumor cell killing

Dose-dependent

enhancement

Human

melanoma cells

(Colo800) and T-

cells

[1]

(S)-Veludacigib

(BAY 2965501)

IL-2 induced NK

cell activation
Enhanced Human NK cells [3][9]

BMS-502
IFNγ production

(hWB)
280 nM

Human whole

blood
[10]

BMS-502 pERK (hWB) 340 nM
Human whole

blood
[10]

BMS-502
CD8+ T-cell

proliferation
65 nM

Human effector

CD8+ T-cells
[10]

Roche

Compound (Ex

88)

T-cell

proliferation
45.1 nM Not Specified [7]

Roche

Compound (Ex

88)

IL-2 secretion 263.7 nM Not Specified [7]

ζ-Stat Cell proliferation
Decreased by

47.7% at 5 µM

SK-MEL-2

melanoma cells
[8]

Disclaimer: The data presented in this table are from separate studies and not from direct

head-to-head comparisons. Assay conditions and cell types may vary between studies.

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by these inhibitors.
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Caption: Simplified DGKζ signaling pathway in T-cell activation.
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Caption: Simplified PKCζ signaling pathway.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are

generalized protocols and may be adapted for specific experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.[11][12][13][14][15]
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Kinase Reaction: A 5µl kinase reaction is performed in a 384-well plate containing the

kinase, substrate, ATP, and the test compound (e.g., (S)-Veludacigib) in a suitable kinase

buffer. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

Reaction Termination and ATP Depletion: 5µl of ADP-Glo™ Reagent is added to each well to

stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40

minutes at room temperature.

ADP to ATP Conversion and Signal Generation: 10µl of Kinase Detection Reagent is added

to each well. This reagent converts the ADP generated in the kinase reaction to ATP and

contains luciferase and luciferin to produce a luminescent signal proportional to the ADP

concentration.

Data Acquisition: After a 30-60 minute incubation at room temperature, the luminescence is

measured using a plate-reading luminometer. The IC50 values are calculated from the dose-

response curves.

Cell Proliferation/Viability Assay (CellTiter-Glo®
Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.

[16][17][18][19][20]

Cell Plating: Cells are seeded in an opaque-walled 96- or 384-well plate in culture medium

and incubated to allow for attachment.

Compound Treatment: The cells are treated with serial dilutions of the test compound and

incubated for a specified period (e.g., 72 hours).

Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of the cell culture

medium is added to each well.

Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to

induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the

luminescent signal.
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Data Acquisition: Luminescence is recorded using a plate reader. The signal is proportional

to the amount of ATP and, therefore, the number of viable cells. EC50 values are determined

from the resulting dose-response curves.

Cytokine Secretion Assay (IL-2 ELISA)
This assay quantifies the amount of a specific cytokine, such as Interleukin-2 (IL-2), secreted

by cells into the culture medium.[21][22][23][24]

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest

(e.g., anti-human IL-2) and incubated overnight.

Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific

binding.

Sample and Standard Incubation: Cell culture supernatants (containing the secreted

cytokine) and a series of known standards are added to the wells and incubated.

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine

is added to the wells and incubated.

Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the

biotinylated detection antibody.

Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which

is converted by HRP to produce a colored product.

Reaction Termination and Measurement: The reaction is stopped with an acid solution, and

the absorbance is measured at 450 nm using a microplate reader. The concentration of the

cytokine in the samples is determined by comparison to the standard curve.
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Caption: General experimental workflow for kinase inhibitor evaluation.
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Clinical Development Status of (S)-Veludacigib (BAY
2965501)
(S)-Veludacigib is currently being evaluated in a first-in-human, Phase 1 clinical trial

(NCT05614102).[2][25][26][27] This open-label, dose-escalation and expansion study is

assessing the safety, tolerability, pharmacokinetics, and anti-tumor activity of (S)-Veludacigib
as a monotherapy and in combination with pembrolizumab in participants with advanced solid

tumors.[25][26][27] The expansion cohorts are focusing on non-small cell lung cancer (NSCLC)

and gastric/gastroesophageal junction (GEJ) adenocarcinoma.[4][25][27]

Summary and Future Directions
(S)-Veludacigib is a promising, first-in-class, selective DGKζ inhibitor with a distinct

mechanism of action aimed at enhancing anti-tumor immunity. Preclinical data demonstrate its

potential to activate T-cells and NK cells, leading to enhanced tumor cell killing.[1][3][9]

The comparative data presented here, while not from direct head-to-head studies, provides a

preliminary landscape of the potency of (S)-Veludacigib in relation to other inhibitors of DGK

and the related PKCζ pathway. Dual DGKα/ζ inhibitors like BMS-502 and the recently disclosed

compound from Roche show potent activity, suggesting that targeting both isoforms may be a

valuable strategy.[5][10][6][7]

As (S)-Veludacigib progresses through clinical development, further studies will be crucial to

understand its full therapeutic potential, both as a monotherapy and in combination with other

immunotherapies. Direct comparative studies with other DGK inhibitors will be essential to

delineate the optimal targeting strategy within this class of emerging cancer therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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